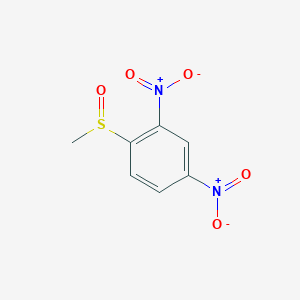
1-(Methanesulfinyl)-2,4-dinitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Methanesulfinyl)-2,4-dinitrobenzene is an organosulfur compound characterized by the presence of a methanesulfinyl group attached to a benzene ring substituted with two nitro groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Methanesulfinyl)-2,4-dinitrobenzene typically involves the reaction of methanesulfinyl chloride with 2,4-dinitrobenzene. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The process generally requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Methanesulfinyl)-2,4-dinitrobenzene undergoes various chemical reactions, including:
Oxidation: The methanesulfinyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as iron powder and hydrochloric acid.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro groups act as electron-withdrawing groups, facilitating the substitution of the methanesulfinyl group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Iron powder, hydrochloric acid.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of 1-(Methanesulfonyl)-2,4-dinitrobenzene.
Reduction: Formation of 1-(Methanesulfinyl)-2,4-diaminobenzene.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(Methanesulfinyl)-2,4-dinitrobenzene has several applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with thiol-containing biomolecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific electronic and steric properties.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.
Mecanismo De Acción
The mechanism of action of 1-(Methanesulfinyl)-2,4-dinitrobenzene involves its interaction with nucleophiles, particularly thiolsThe nitro groups enhance the electrophilicity of the compound, making it more reactive towards nucleophiles .
Comparación Con Compuestos Similares
Methanesulfonyl chloride: Similar in structure but lacks the nitro groups, making it less reactive towards nucleophiles.
1-(Methanesulfonyl)-2,4-dinitrobenzene: An oxidized form of 1-(Methanesulfinyl)-2,4-dinitrobenzene with a sulfone group instead of a sulfinyl group.
Uniqueness: this compound is unique due to the presence of both methanesulfinyl and nitro groups, which confer distinct electronic properties and reactivity. This combination makes it a valuable compound for various chemical transformations and research applications.
Propiedades
Número CAS |
78259-06-0 |
|---|---|
Fórmula molecular |
C7H6N2O5S |
Peso molecular |
230.20 g/mol |
Nombre IUPAC |
1-methylsulfinyl-2,4-dinitrobenzene |
InChI |
InChI=1S/C7H6N2O5S/c1-15(14)7-3-2-5(8(10)11)4-6(7)9(12)13/h2-4H,1H3 |
Clave InChI |
BMIAGKOMRMMSLT-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)C1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


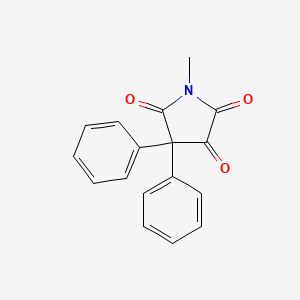
![2-[4-(5-Ethylthiophene-2-carbonyl)phenyl]propanoic acid](/img/structure/B14435786.png)
silane](/img/structure/B14435797.png)
![N~1~,N~1~-Diethyl-N~4~-{tris[(propan-2-yl)oxy]silyl}benzene-1,4-diamine](/img/structure/B14435798.png)


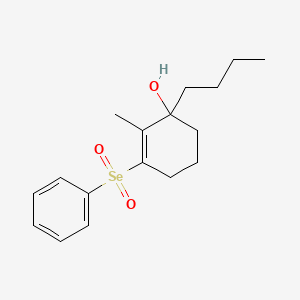
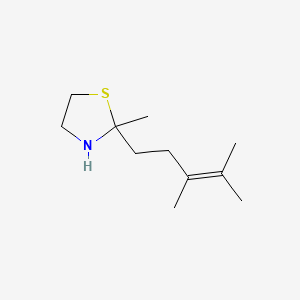
![1-{4-[(3-Methylbut-2-en-1-yl)oxy]phenyl}propan-1-one](/img/structure/B14435834.png)
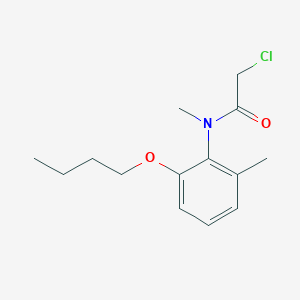
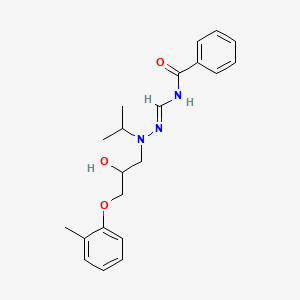
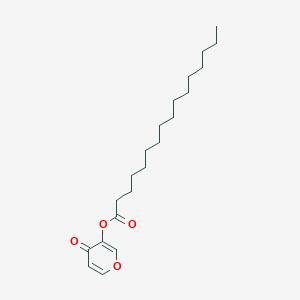
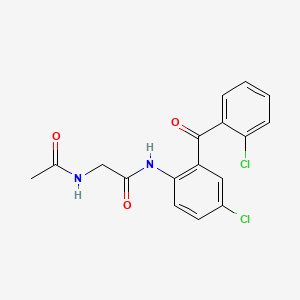
![(1-Ethyl-2,6,7-trioxabicyclo[2.2.2]octan-4-yl)methanol](/img/structure/B14435875.png)
